Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound that features a trifluoromethyl group, a chloro substituent, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid or the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with methyl acrylate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro substituent can participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoate
Uniqueness
Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClF3O2 |
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Molecular Weight |
264.63 g/mol |
IUPAC Name |
methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H8ClF3O2/c1-17-10(16)5-3-7-2-4-8(12)6-9(7)11(13,14)15/h2-6H,1H3 |
InChI Key |
UGJQSOYIOXISTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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